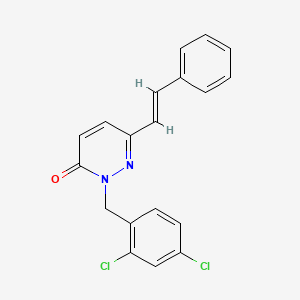

2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone

Description

Structural Foundation and Chemical Identity

2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone represents a sophisticated heterocyclic compound characterized by its pyridazinone core structure with strategically positioned substituents that significantly influence its chemical behavior and biological activity. The compound possesses the molecular formula C19H14Cl2N2O and exhibits a molecular weight of 357.233 g/mol, establishing it as a medium-sized organic molecule with substantial structural complexity. The systematic nomenclature reflects the precise positioning of functional groups, with the 2,4-dichlorobenzyl moiety attached at the N-2 position and the styryl group located at the C-6 position of the pyridazinone ring system. This specific substitution pattern creates a molecule with distinct steric and electronic properties that differentiate it from other pyridazinone derivatives.

The Chemical Abstracts Service registry number 1164459-04-4 provides unambiguous identification of this compound within chemical databases and literature. The compound demonstrates significant density characteristics at 1.3±0.1 g/cm³, indicating a relatively compact molecular structure that reflects the presence of chlorine atoms and the aromatic ring systems. The boiling point of 507.0±60.0 °C at 760 mmHg suggests substantial intermolecular forces and thermal stability, while the flash point of 260.4±32.9 °C indicates moderate volatility characteristics under standard conditions. These physical properties collectively establish the compound as a stable, well-defined chemical entity suitable for various research applications and potential practical implementations.

The molecular architecture of this compound incorporates multiple aromatic systems that contribute to its overall stability and potential for molecular recognition events. The pyridazinone core provides a heterocyclic framework that combines the electron-rich properties of the pyridazine ring with the electron-withdrawing characteristics of the carbonyl group at the 3-position. This structural arrangement creates a molecule capable of participating in diverse chemical interactions, including hydrogen bonding, pi-stacking interactions, and dipole-dipole associations that are fundamental to its biological and chemical activities.

Pyridazinone Core Structure Significance

The pyridazinone core structure represents one of the most important heterocyclic frameworks in contemporary chemical research, characterized by a six-membered ring containing two adjacent nitrogen atoms and a carbonyl group at the 3-position. This structural arrangement creates a heterocycle with unique physicochemical properties that distinguish it from other diazine derivatives such as pyrimidine and pyrazine. The pyridazine ring system exhibits the largest dipole moment among the three diazine heterocycles, which significantly influences its ability to participate in molecular recognition events and intermolecular interactions. This enhanced dipole moment facilitates strong pi-stacking interactions with aromatic rings and amide bonds, making pyridazinone derivatives particularly valuable in biological recognition processes.

Research has demonstrated that pyridazinone derivatives possess exceptional versatility in terms of biological activities, with documented effects including analgesic, anti-inflammatory, antimicrobial, cardiovascular, and anticancer properties. The structural flexibility of the pyridazinone core allows for extensive chemical modification at multiple positions, enabling the development of compounds with tailored biological profiles and enhanced selectivity for specific molecular targets. The carbonyl group at the 3-position provides additional opportunities for hydrogen bonding interactions, while the nitrogen atoms in the ring system can participate in coordination chemistry and serve as hydrogen bond acceptors.

The inherent polarity of the pyridazinone ring system contributes to improved solubility characteristics and reduced cytochrome P450 inhibitory effects compared to other heterocyclic frameworks. These properties are particularly valuable in pharmaceutical applications, where drug-like characteristics and metabolic stability are crucial considerations for successful drug development. The pyridazinone structure has gained recognition as an attractive heterocycle for drug design due to its robust dual hydrogen-bonding capacity and potential to reduce interactions with cardiac ion channels, addressing important safety considerations in medicinal chemistry.

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2N2O/c20-16-8-7-15(18(21)12-16)13-23-19(24)11-10-17(22-23)9-6-14-4-2-1-3-5-14/h1-12H,13H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNUYWRQHSSDBC-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the 2,4-Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via nucleophilic substitution reactions using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

Styryl Group Addition: The styryl group can be added through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and styryl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated reagents like 2,4-dichlorobenzyl chloride in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Antioxidant Activity

Research indicates that pyridazinones, including this compound, may possess significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of pyridazinones could effectively scavenge free radicals, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Inhibition of Monoamine Oxidase

Another promising application is the inhibition of monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases like Alzheimer's. Certain pyridazinone derivatives have shown selective inhibition of MAO-B, which is critical for developing treatments targeting neurodegeneration. The compound's structure may allow it to interact effectively with MAO binding sites, enhancing its potential as a lead candidate for drug development .

Case Study 1: Synthesis and Biological Evaluation

A detailed study synthesized various pyridazinone derivatives, including those structurally related to 2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone. These compounds were evaluated for their cytotoxic effects on cancer cell lines and showed promising results in selectively inhibiting tumor growth while exhibiting low toxicity to normal cells . This highlights the compound's potential in cancer therapeutics.

Case Study 2: Structure-Activity Relationship Studies

In structure-activity relationship (SAR) studies, modifications to the dichlorobenzyl and styryl groups were systematically analyzed to determine their effects on biological activity. The findings indicated that specific substitutions significantly enhanced the inhibitory activity against MAO-B and improved antioxidant capacity. This information is vital for optimizing drug design based on the compound's structure .

Table: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 2

2-(3,4-Dichlorobenzyl)-6-Phenyl-5-Piperidino-3(2H)-Pyridazinone (CAS 478029-39-9)

- Structure: Features a 3,4-dichlorobenzyl group (position 2) and a piperidino substituent at position 4.

- Molecular Weight : 414.3 (higher due to the piperidine ring).

- The piperidino group introduces a basic nitrogen, which could enhance solubility or modulate pharmacokinetics (e.g., half-life) .

2-Benzyl-6-(4-Methoxystyryl)-3(2H)-Pyridazinone (CAS 303146-52-3)

- Molecular Weight : 318.37 (lower due to absence of chlorine).

- Absence of chlorine substituents decreases lipophilicity, which may improve aqueous solubility but reduce membrane permeability .

Substituent Variations at Position 6

2-(3,4-Dichlorobenzyl)-6-(2-Furyl)-3(2H)-Pyridazinone

- Structure : Position 6 substituted with a furyl group instead of styryl.

- Molecular Formula : C₁₅H₁₀Cl₂N₂O₂ .

- Key Differences :

6-(4-Methylstyryl)-3(2H)-Pyridazinone

- Structure : Styryl group modified with a 4-methyl substituent.

- Molecular Weight : 214.26 (simpler structure with methyl group).

- Simplified structure may reduce synthetic complexity but limit diversity in binding interactions .

Core Modifications: Dihydropyridazinones

2-Methyl-6-Styryl-4,5-Dihydro-3(2H)-Pyridazinone (CAS 1421944-09-3)

- Structure: A 4,5-dihydro pyridazinone core (saturated ring) with a methyl group at position 2.

- Molecular Formula : C₁₃H₁₄N₂O .

- The methyl group at position 2 may decrease steric hindrance compared to bulkier benzyl substituents, favoring entropic binding .

Anti-Inflammatory and Analgesic Activity

- Target Compound: The styryl group’s extended conjugation may enhance binding to inflammatory mediators (e.g., COX-2) via π-π stacking, similar to 6-arylpiperazinyl pyridazinones (e.g., compound 21 in , which showed activity comparable to indomethacin) .

- Comparison with MCI-154 Analogs: Dihydropyridazinones like MCI-154 () exhibit antiplatelet and cardiotonic activity. The target compound’s unsaturated core and styryl group may shift activity toward anti-inflammatory pathways .

Cytoprotective Effects

- Compounds with arylpiperazinyl or chlorophenyl substitutions () demonstrated reduced gastric irritation compared to NSAIDs, likely due to the pyridazinone core’s cytoprotective properties. The dichlorobenzyl group in the target compound may similarly mitigate ulcerogenic risks .

Physicochemical and Pharmacokinetic Profiles

- Key Trends: Chlorine substituents increase logP (lipophilicity), favoring membrane permeability but reducing aqueous solubility. Bulky groups (e.g., piperidino) further reduce solubility, necessitating prodrug strategies .

Biological Activity

2-(2,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique pyridazinone core with a 2,4-dichlorobenzyl group and a styryl moiety, which contribute to its distinctive properties.

- Molecular Formula : C19H14Cl2N2O

- Molar Mass : 357.23 g/mol

- Density : 1.25±0.1 g/cm³

- Boiling Point : 507.0±60.0 °C

- pKa : -1.11±0.70

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific enzymes linked to neurodegenerative disorders and exhibit antimicrobial properties.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound, particularly focusing on its inhibitory effects on monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.

Inhibitory Activity Against MAO

A study highlighted that derivatives of pyridazinone, including compounds similar to this compound, displayed significant inhibitory activity against MAO-A and MAO-B:

- IC50 for MAO-B : As low as 0.013 µM for potent inhibitors.

- Selectivity Index for MAO-B : High selectivity observed for certain derivatives, suggesting potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s.

Study on Cytotoxicity

A cytotoxicity assessment was conducted using L929 fibroblast cells to evaluate the safety profile of this compound:

- IC50 Values : The compound exhibited an IC50 value of 120.6 µM, indicating lower toxicity compared to other tested derivatives which showed complete cell death at lower concentrations.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound:

- Evaluation Against Pathogens : The compound demonstrated significant antibacterial activity against a range of human pathogens, suggesting its potential as a lead candidate for developing new antimicrobial agents.

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-(2,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone, and how is its purity validated?

Methodological Answer: A key synthetic pathway involves a Friedel-Crafts acylation followed by cyclization with hydrazine hydrate. For example, mucochloric acid undergoes Friedel-Crafts alkylation with 2,4-dichlorophenyl derivatives to form intermediates, which are then cyclized using hydrazine . Post-synthesis, purity and structural integrity are confirmed via infrared spectroscopy (IR) (to identify carbonyl and N–H stretches), ¹H/¹³C NMR (to confirm substituent positions and aromatic protons), and mass spectrometry (MS) (to verify molecular ion peaks) .

Q. How can crystallographic techniques elucidate the structural features of pyridazinone derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions. For instance, Hirshfeld surface analysis can quantify hydrogen bonding (e.g., C–H···O interactions) and π-stacking contributions, as demonstrated for structurally analogous pyridazinones . Pair distribution function (PDF) analysis may complement SC-XRD for amorphous or polycrystalline samples.

Q. What analytical strategies resolve contradictions in reported cyclization efficiencies during synthesis?

Methodological Answer: Discrepancies in cyclization yields (e.g., hydrazine vs. alkyl hydrazines) can arise from steric hindrance or electronic effects of substituents. Systematic studies using DoE (Design of Experiments) frameworks, varying reaction temperature, solvent polarity, and substituent electronic profiles (e.g., electron-withdrawing vs. donating groups), can isolate critical factors . Kinetic monitoring via in situ FTIR or HPLC helps track intermediate stability .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized for scale-up?

Methodological Answer: Optimization involves:

- Catalyst screening : Lewis acids (e.g., AlCl₃, FeCl₃) for Friedel-Crafts steps .

- Solvent engineering : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may require quenching to prevent side reactions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as shown for analogous pyridazinones . Post-reaction, column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates the product .

Q. What structure-activity relationships (SARs) govern the biological activity of pyridazinone derivatives?

Methodological Answer: SAR studies focus on:

- Substituent effects : The 2,4-dichlorobenzyl group enhances lipophilicity and target binding (e.g., kinase inhibition), while styryl groups modulate π-π interactions with aromatic residues in enzymes .

- Bioisosteric replacement : Replacing the pyridazinone core with quinazolinone or phthalazinone alters potency and selectivity .

- 3D-QSAR modeling : Combines molecular docking (e.g., AutoDock Vina) and CoMFA/CoMSIA to predict activity cliffs .

Q. How do computational studies enhance understanding of pyridazinone reactivity and pharmacophore design?

Methodological Answer:

- DFT calculations : Identify electrophilic/nucleophilic sites via Fukui indices and frontier molecular orbital (FMO) analysis .

- Molecular dynamics (MD) simulations : Probe binding stability in biological targets (e.g., HIV-1 reverse transcriptase) using AMBER or GROMACS .

- ADMET prediction : Tools like SwissADME assess solubility, CYP450 interactions, and blood-brain barrier penetration .

Q. What mechanisms underlie the anti-inflammatory or antiviral activity of this compound?

Methodological Answer: Mechanistic studies involve:

- Enzyme inhibition assays : COX-2, LOX, or viral proteases (e.g., HIV-1 integrase) .

- Cellular models : NF-κB or IL-6 suppression in RAW 264.7 macrophages .

- Transcriptomic profiling : RNA-seq or qPCR to identify downstream signaling pathways (e.g., MAPK/ERK) .

Data Contradiction Resolution

Q. How can researchers reconcile conflicting reports on the herbicidal vs. anti-HIV activity of pyridazinones?

Methodological Answer: Apparent contradictions arise from assay conditions (e.g., cell lines, compound concentrations). Standardized protocols (e.g., NIH AIDS Reagent Program for antiviral testing) and meta-analyses of IC₅₀ values across studies clarify context-dependent activity. Orthogonal assays (e.g., SPR for target binding vs. cell viability) validate specificity .

Key Research Tools and Resources

| Technique | Application | Example Reference |

|---|---|---|

| SC-XRD | Crystal structure determination | |

| Hirshfeld analysis | Intermolecular interaction mapping | |

| 3D-QSAR | Pharmacophore modeling | |

| In situ FTIR | Reaction monitoring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.